(hexahydro-1H-pyrrolizin-7a-yl)((2)H)methanol
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Overview
Description
(TETRAHYDRO-1H-PYRROLIZIN-7A(5H)-YL)METHAN-D2-OL is a synthetic organic compound. The structure of this compound includes a pyrrolizine ring system, which is a bicyclic structure containing nitrogen. The presence of deuterium (D2) indicates that this compound is a deuterated analog, which can be useful in various scientific applications, including studies involving isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (TETRAHYDRO-1H-PYRROLIZIN-7A(5H)-YL)METHAN-D2-OL typically involves multi-step organic synthesis. The starting materials and reagents would depend on the specific synthetic route chosen. Common steps might include:
- Formation of the pyrrolizine ring system through cyclization reactions.
- Introduction of the deuterium atoms, which could be achieved through deuterium exchange reactions or by using deuterated reagents.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include:
- Use of catalytic processes to improve reaction efficiency.
- Implementation of continuous flow chemistry for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(TETRAHYDRO-1H-PYRROLIZIN-7A(5H)-YL)METHAN-D2-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to more saturated analogs.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and isotopic labeling studies.
Biology: May be used in studies involving metabolic pathways and enzyme interactions.
Industry: Could be used in the production of specialized chemicals or materials.
Mechanism of Action
The mechanism of action of (TETRAHYDRO-1H-PYRROLIZIN-7A(5H)-YL)METHAN-D2-OL would depend on its specific interactions with biological targets. This might involve:
Molecular targets: Enzymes, receptors, or other proteins.
Pathways involved: Metabolic pathways, signaling pathways, or other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyrrolizidine alkaloids: Naturally occurring compounds with a similar ring structure.
Deuterated analogs: Other compounds with deuterium atoms incorporated for isotopic labeling.
Uniqueness
(TETRAHYDRO-1H-PYRROLIZIN-7A(5H)-YL)METHAN-D2-OL is unique due to its specific structure and the presence of deuterium atoms, which can provide distinct advantages in scientific research, such as improved stability and traceability in metabolic studies.
Properties
Molecular Formula |
C8H15NO |
---|---|
Molecular Weight |
143.22 g/mol |
IUPAC Name |
dideuterio(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methanol |
InChI |
InChI=1S/C8H15NO/c10-7-8-3-1-5-9(8)6-2-4-8/h10H,1-7H2/i7D2 |
InChI Key |
AHPVHEAQLFAZOC-RJSZUWSASA-N |
Isomeric SMILES |
[2H]C([2H])(C12CCCN1CCC2)O |
Canonical SMILES |
C1CC2(CCCN2C1)CO |
Origin of Product |
United States |
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